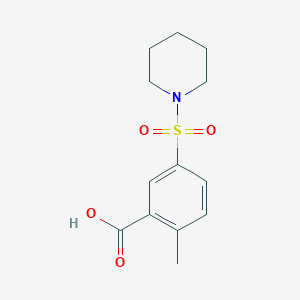

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid

Description

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a piperidin-1-ylsulfonyl moiety at the 5-position. Its molecular formula is C₁₃H₁₇NO₅S, with a molecular weight of 299.35 g/mol .

Properties

IUPAC Name |

2-methyl-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYHOTULMZDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain the quality and yield of the product. The final compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its piperidine ring is particularly significant for developing drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter receptors can lead to therapeutic effects in conditions such as anxiety and depression .

Case Study : Research has indicated that derivatives of this compound exhibit selective binding to specific receptors, enhancing their potential as drug candidates. For instance, studies have shown its effectiveness in inhibiting certain enzyme activities related to neuropharmacology.

Materials Science

In materials science, 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid is explored for developing novel materials with tailored electronic or optical properties. Its unique structural attributes allow for modifications that can lead to improved performance in applications such as sensors and drug delivery systems.

Example Application : The compound has been utilized in creating polymer composites that exhibit enhanced mechanical strength and thermal stability, making them suitable for advanced engineering applications .

Biological Studies

The compound is employed as a probe in biochemical assays to investigate enzyme interactions and receptor binding. Its ability to interact with various biological targets aids researchers in understanding complex cellular signaling pathways.

Research Findings : Interaction studies have demonstrated that 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid can influence the activity of specific enzymes, which is crucial for elucidating its mechanism of action and potential therapeutic uses .

Biological Activity

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid is a sulfonamide derivative with a complex structure that has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of 283.34 g/mol, this compound features a piperidine ring linked to a benzoic acid moiety through a sulfonyl group. This unique structure contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest potent bactericidal effects, with some studies reporting MIC values ranging from 15.625 to 125 μM against clinical isolates .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This multi-target approach enhances its efficacy against biofilms, particularly in methicillin-resistant Staphylococcus aureus (MRSA), where it exhibits moderate to good antibiofilm activity .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship reveals that modifications to the piperidine and benzoic acid components significantly influence biological activity. For instance, variations in substituents on the piperidine ring can lead to enhanced binding affinities for specific biological targets, including enzymes involved in bacterial resistance mechanisms .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted on the antibacterial efficacy of 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid against MRSA demonstrated that it inhibited biofilm formation at concentrations as low as 0.007 mg/mL. The biofilm inhibition percentage ranged from 70.8% to 89.9% across different experimental conditions, showcasing its potential as a therapeutic agent against resistant strains .

Case Study 2: Comparative Analysis with Other Antimicrobials

In comparative studies, this compound was shown to outperform traditional antibiotics like ciprofloxacin in terms of biofilm inhibition and overall antibacterial activity. The findings suggest that it may serve as a valuable alternative or adjunct therapy in treating infections caused by resistant bacteria .

Applications in Pharmaceutical Research

Due to its promising biological activities, 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid is being explored for various pharmaceutical applications, particularly in developing new antibiotics and treatments for bacterial infections resistant to conventional therapies.

Comparison with Similar Compounds

Structural Variations in Sulfonated Benzoic Acid Derivatives

The following table summarizes key structural analogs and their differences:

Key Observations :

- Ring Size and Substituents : The 5-position sulfonyl group varies in ring size (piperidine vs. azepane) and substituents (e.g., 4-methylpiperidine). Larger rings (azepane) or methylated piperidine increase molecular weight and lipophilicity .

- Functional Groups : The presence of a nitro group (electron-withdrawing) or methoxy group (electron-donating) alters electronic properties, influencing reactivity and solubility .

Physicochemical Properties and Extraction Efficiency

Evidence from emulsion liquid membrane (ELM) studies indicates that benzoic acid derivatives with higher distribution coefficients (m) are extracted more efficiently from aqueous solutions .

- Hypothesized Extraction Behavior: Target Compound: The piperidinylsulfonyl group likely enhances lipophilicity compared to unsubstituted benzoic acid, increasing its distribution coefficient and extraction rate. However, its bulkier structure may reduce diffusivity compared to simpler analogs like benzoic acid .

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives suggest that molecular connectivity indices (e.g., 0JA, 1JA, JB ) correlate with oral LD₅₀ in mice .

- Predicted Toxicity Trends :

- Higher Connectivity Indices : Compounds with larger substituents (e.g., azepane in 160044) may exhibit higher 0JA and 1JA values, correlating with increased toxicity.

- Impact of Methyl vs. Methoxy : The methyl group in 160045 may confer slightly lower toxicity than the methoxy group in 160043 due to reduced electron-donating effects, which could influence metabolic pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid with high yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the benzoic acid precursor using piperidine sulfonyl chloride under acidic conditions. A two-step process involving condensation and cyclization, as described for analogous benzoic acid derivatives, is effective. Optimize reaction temperature (e.g., 60–80°C) and use urea in acidic media (e.g., methanesulfonic acid) to reduce side reactions and improve purity . Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield.

Q. How should researchers validate the structural integrity of 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the presence of the piperidinylsulfonyl group and methyl substitution.

- FT-IR : Verify sulfonyl (S=O) stretching bands at ~1150–1300 cm.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. Cross-reference data with computational predictions (e.g., DFT) for accuracy .

Q. What chromatographic methods are suitable for purity assessment?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35). Prepare the buffer with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid. This method resolves impurities, including unreacted precursors and sulfonation byproducts .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Variability often arises from differences in salt content, residual solvents, or impurities. Implement stringent quality control:

- HPLC Quantification : Standardize peptide content and impurity thresholds (<0.5% for major impurities).

- TFA Removal : For cell-based assays, ensure trifluoroacetic acid (TFA) levels are <1% via lyophilization or dialysis.

- Bioassay Normalization : Adjust concentrations based on peptide content analysis to account for batch differences .

Q. What strategies resolve contradictions in pH-dependent stability data for this compound?

- Methodological Answer : Conduct stability studies under controlled pH (e.g., 1.2–7.4) using buffers like ammonium acetate (pH 6.5) or sodium phosphate (pH 7.4). Monitor degradation via UPLC-MS and correlate with computational models (e.g., pKa prediction). Note that morpholine-sulfonyl analogs exhibit different stability profiles compared to piperidine derivatives due to ring strain and basicity differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Modify Substituents : Replace the piperidine ring with morpholine or azetidine to assess sulfonyl group flexibility.

- Bioisosteric Replacement : Substitute the benzoic acid moiety with tetrazoles or sulfonamides to enhance bioavailability.

- In Silico Screening : Use molecular docking to predict binding affinity toward target enzymes (e.g., kinases, GPCRs). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are critical considerations for studying this compound’s metabolic pathways?

- Methodological Answer : Use -labeled analogs to track metabolites in hepatocyte incubations. Employ LC-MS/MS for metabolite identification and quantify CYP450 isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4). Compare results with in silico metabolism tools like MetaSite to predict major oxidation sites .

Methodological Notes

- References : Citations correspond to synthesis protocols, analytical methods, and biological study designs from peer-reviewed pharmacopeial standards and synthetic chemistry literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.